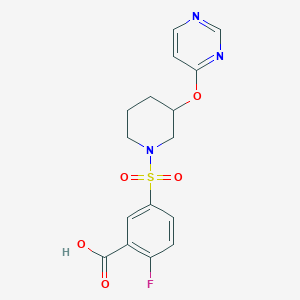

2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-(3-pyrimidin-4-yloxypiperidin-1-yl)sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5S/c17-14-4-3-12(8-13(14)16(21)22)26(23,24)20-7-1-2-11(9-20)25-15-5-6-18-10-19-15/h3-6,8,10-11H,1-2,7,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTAKLFDVBRNAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating the activity of the target. The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, often related to the function of their targets. The downstream effects would depend on the specific pathways involved.

Result of Action

The effects would likely be related to the modulation of the activity of its targets. The specific effects would depend on the nature of the targets and the biochemical pathways they are involved in.

Biological Activity

2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives and exhibits structural features that suggest diverse pharmacological properties. The investigation into its biological activity includes studies on its antimicrobial, anticancer, and enzyme inhibition capabilities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈FN₃O₄S

- Molecular Weight : Approximately 373.42 g/mol

- IUPAC Name : 2-Fluoro-5-(3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with sulfonamide or sulfonyl functional groups often exhibit significant antimicrobial properties. For example:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 12.5 |

| Escherichia coli | 18 | 10 |

| Pseudomonas aeruginosa | 20 | 8 |

Studies have shown that similar structures demonstrate efficacy against these bacterial strains, indicating the potential for this compound to act as an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been evaluated in vitro against various cancer cell lines. The results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF7 (Breast Cancer) | 18 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

In these studies, the compound's ability to induce apoptosis was linked to the activation of caspases, which are critical for programmed cell death .

Enzyme Inhibition Studies

Enzyme inhibition studies have demonstrated that this compound may serve as a potent inhibitor for certain kinases involved in cancer progression. For instance:

| Enzyme Target | IC50 (nM) | Selectivity |

|---|---|---|

| PI3Kδ | 14 | High selectivity over PI3Kα |

| EGFR | >100 | Non-selective |

This selectivity profile suggests that the compound could be developed into a targeted therapy for cancers characterized by PI3Kδ activation .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds, reinforcing the promising nature of sulfonamide derivatives in medicinal chemistry.

- Study on Sulfonamide Derivatives : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various sulfonamide derivatives and their antibacterial activities, noting that modifications at the piperidine ring enhanced activity against resistant bacterial strains .

- Anticancer Activity Evaluation : Another investigation focused on the anticancer properties of pyrimidine-based compounds, revealing that structural modifications significantly influenced their efficacy against different cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on structural composition.

Key Comparative Insights

Electronic and Steric Effects

Physicochemical Properties

- Solubility : The piperidine ring in the target compound may improve water solubility compared to purely aromatic analogs (e.g., ).

- Molecular Weight : At ~383 Da, the target compound falls within the acceptable range for drug candidates (typically <500 Da), unlike higher-MW perfluorinated derivatives (e.g., ).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid, and how is purity validated?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. For example, sulfonylation of the piperidine-pryimidinyl intermediate followed by coupling to the fluorinated benzoic acid scaffold. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl for amines) and activation of carboxylic acids using reagents like EDCI/HOBt . Purity validation requires reverse-phase HPLC (≥98% purity) coupled with LC-MS for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, F) is critical for structural verification, with attention to splitting patterns from fluorine atoms .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coat, safety goggles) is mandatory. Use fume hoods for weighing and synthesis steps due to potential inhalation hazards. Waste disposal must follow institutional guidelines for sulfonamide-containing compounds, with segregation of organic and aqueous phases. Emergency protocols include immediate skin decontamination with soap/water and medical consultation for exposure incidents .

Q. How can researchers optimize solubility for in vitro assays?

- Methodological Answer : Due to the compound’s sulfonyl and benzoic acid groups, solubility in aqueous buffers (e.g., PBS) is pH-dependent. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in buffered solutions (pH 7.4) is standard. For low solubility, sonication or co-solvents like polyethylene glycol 400 (PEG-400) may be used, with stability assessed via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., EC variability) be resolved when evaluating this compound’s activity?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell type, receptor density). Standardize assays using isogenic cell lines (e.g., HEK293-GPR119 stable transfectants) and include positive controls (e.g., BMS-903452, a known GPR119 agonist). Dose-response curves should be performed in triplicate with Hill slope analysis to confirm reproducibility. Orthogonal assays, such as cAMP accumulation and calcium flux measurements, can validate target engagement .

Q. What structural modifications could enhance the compound’s metabolic stability while retaining target affinity?

- Methodological Answer : Replace metabolically labile groups (e.g., ester or ether linkages) with bioisosteres. For instance, substituting the pyrimidin-4-yloxy group with a pyridazin-3-yloxy moiety may reduce CYP450-mediated oxidation. Computational modeling (e.g., molecular docking to GPR119) can prioritize modifications. In vitro microsomal stability assays (human/rat liver microsomes) and metabolite profiling via HR-MS/MS are critical for validation .

Q. How does the sulfonyl group influence the compound’s pharmacokinetic profile in rodent models?

- Methodological Answer : The sulfonyl group enhances plasma protein binding, affecting half-life. Pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing) should measure AUC, C, and clearance. Bile duct cannulation can assess enterohepatic recirculation. Comparative studies with des-sulfonyl analogs may isolate the group’s contribution to bioavailability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies in diabetic rodent models?

- Methodological Answer : Use nonlinear regression (e.g., log[agonist] vs. response in Prism) to calculate EC. For chronic models (e.g., Zucker diabetic fatty rats), mixed-effects models account for inter-animal variability. Power analysis (α=0.05, β=0.2) ensures adequate sample size (n=8–10/group). Include sham-treated controls to adjust for placebo effects .

Q. How can researchers differentiate target-mediated effects from off-target toxicity in cell-based assays?

- Methodological Answer : Employ CRISPR/Cas9-generated knockout cell lines to confirm target specificity. Counter-screening against panels of related receptors (e.g., GPR120, GPR40) and kinase inhibitors (e.g., Dasatinib) identifies off-target interactions. High-content imaging (e.g., mitochondrial membrane potential assays) assesses cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.